

Spectroscopic data analysis of 1,4-Bis(bromodifluoromethyl)benzene (NMR, IR, MS).

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Compound of Interest

Compound Name: 1,4-Bis(bromodifluoromethyl)benzene

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Spectroscopic Analysis of 1,4-Bis(bromodifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **1,4-Bis(bromodifluoromethyl)benzene**. The information presented herein is essential for the characterization and quality control of this compound in research and development settings.

Molecular Structure and Properties

1,4-Bis(bromodifluoromethyl)benzene is an aromatic compound with the chemical formula $C_8H_4Br_2F_4$. Its molecular weight is 335.92 g/mol ^[1]. The presence of two bromodifluoromethyl groups on a central benzene ring dictates its unique spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1,4-Bis(bromodifluoromethyl)benzene**. The symmetry of the molecule simplifies its NMR

spectra.

Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to show a single signal for the four aromatic protons due to the symmetrical 1,4-disubstitution pattern.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.7-7.9	Singlet	4H	Aromatic C-H

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will exhibit signals for the aromatic carbons and the carbon of the bromodifluoromethyl group.

Chemical Shift (δ) ppm	Multiplicity (Coupling with F)	Assignment
~135	Triplet	C-CF ₂ Br
~128	Singlet	Aromatic C-H
~120 (quartet)	Quartet	Aromatic C-CF ₂ Br

Predicted ^{19}F NMR Data

The ^{19}F NMR spectrum is anticipated to display a single resonance for the four equivalent fluorine atoms.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ -60 to -70	Singlet	-CF ₂ Br

NMR Experimental Protocol

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer. Sample Preparation: 5-10 mg of **1,4-Bis(bromodifluoromethyl)benzene** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Data Acquisition:

- ¹H NMR: Standard pulse sequence, spectral width of 10-12 ppm, relaxation delay of 1-2 seconds.
- ¹³C NMR: Proton-decoupled pulse sequence, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.
- ¹⁹F NMR: Standard pulse sequence, spectral width of -250 to 0 ppm. Data Processing: Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Weak-Medium	Aromatic C-H Stretch
1600, 1485	Medium-Strong	Aromatic C=C Stretch
1200-1000	Strong	C-F Stretch
850-800	Strong	para-disubstituted C-H out-of-plane bend
700-600	Medium	C-Br Stretch

Source: Inferred from general IR correlation tables and data for similar compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

IR Experimental Protocol

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer. Sample Preparation:

- **KBr Pellet:** 1-2 mg of the sample is ground with ~100 mg of dry KBr powder and pressed into a thin pellet.
- **Thin Film:** A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane) and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound. **Data Acquisition:** The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (^{79}Br and ^{81}Br).

m/z	Relative Abundance	Assignment
334, 336, 338	~1:2:1	$[\text{M}]^+$ (Molecular Ion)
255, 257	$[\text{M} - \text{Br}]^+$	
176	$[\text{M} - 2\text{Br}]^+$	
127	$[\text{C}_7\text{H}_4\text{F}_2]^+$	

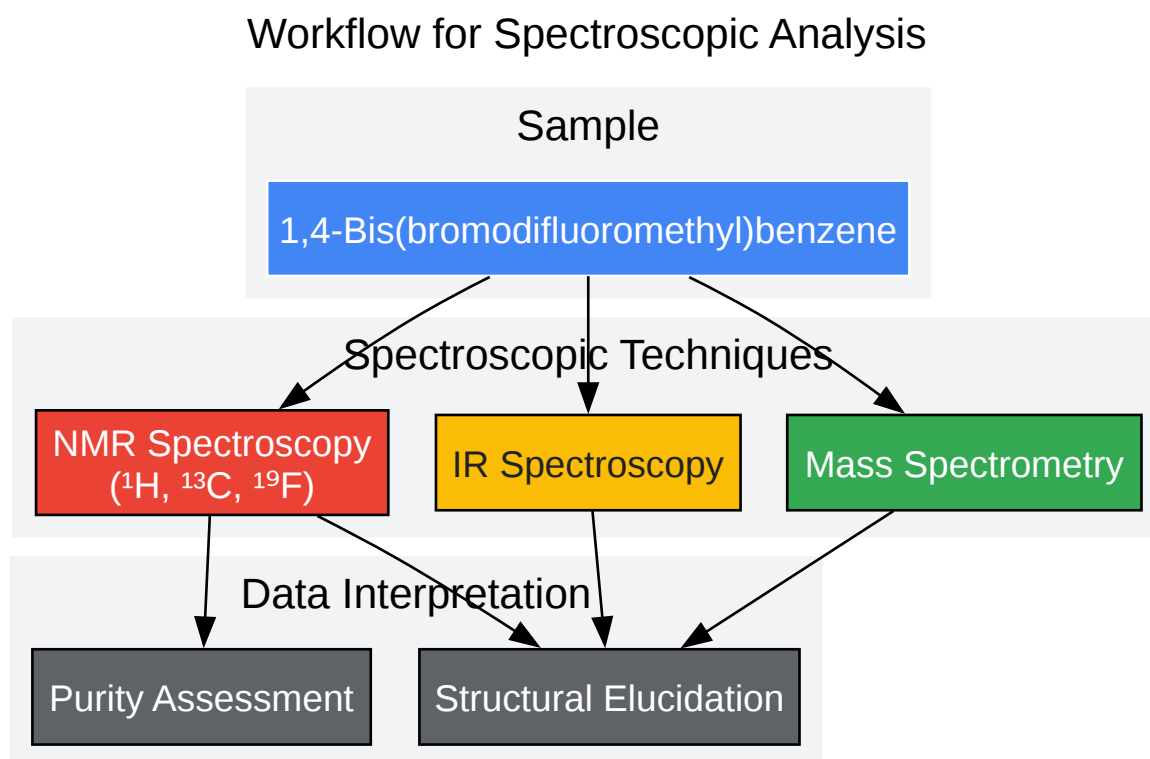
Source: Predicted based on isotopic abundances and common fragmentation pathways for halogenated aromatic compounds.

MS Experimental Protocol

Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source. **Sample Introduction:** The sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS). **Ionization:** Electron ionization (EI) at 70 eV. **Mass Analysis:** A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1,4-Bis(bromodifluoromethyl)benzene**.

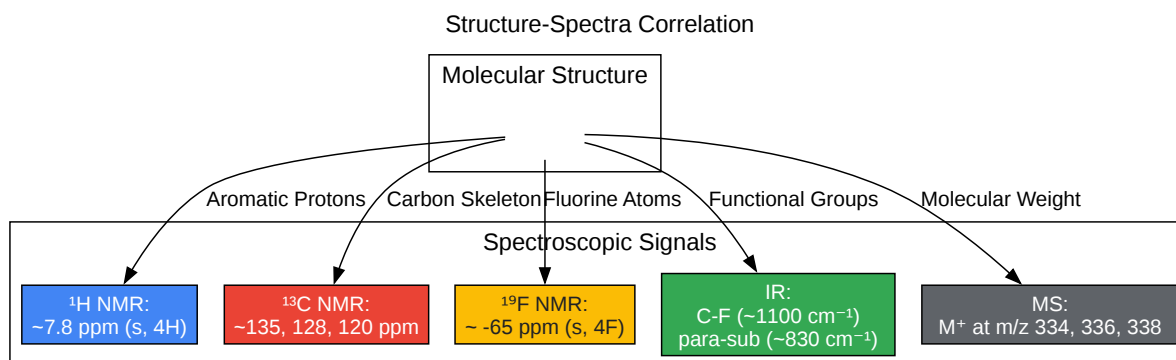


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Caption: Workflow for the spectroscopic analysis of **1,4-Bis(bromodifluoromethyl)benzene**.

Structure-Spectra Correlation

The following diagram illustrates the correlation between the molecular structure and the expected spectroscopic signals.



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Caption: Correlation of the molecular structure with key spectroscopic signals.

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